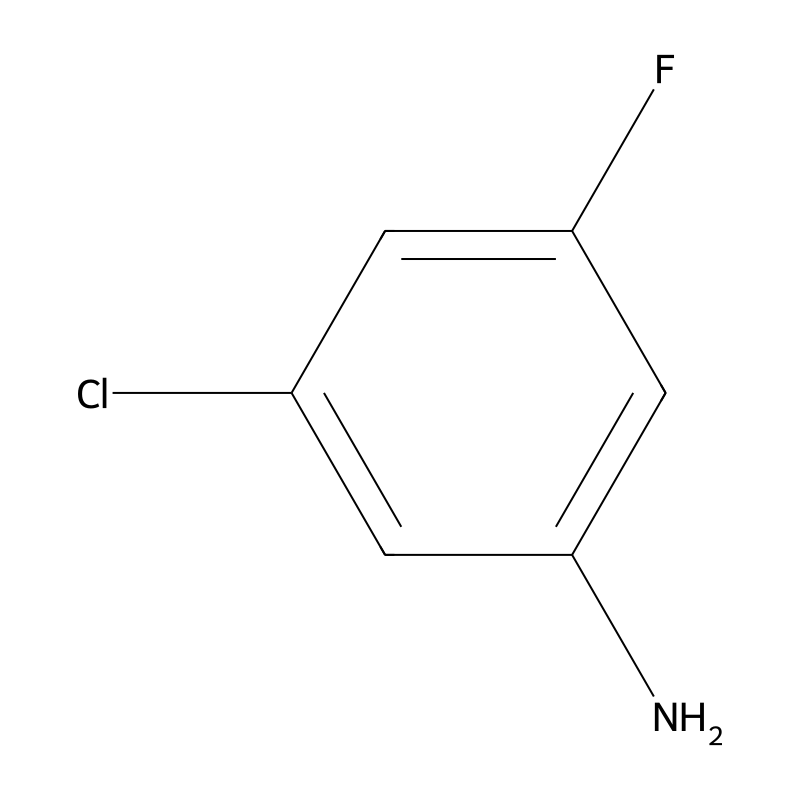

3-Chloro-5-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Active Pharmaceutical Ingredients (APIs)

3-Chloro-5-fluoroaniline is a valuable building block for synthesizing various active pharmaceutical ingredients (APIs), particularly antiviral drugs targeting the influenza A H1N1 virus. Its unique chemical structure, with a combination of a chlorine atom at the 3rd position and a fluorine atom at the 5th position on the benzene ring, allows for diverse functionalization and incorporation into various drug scaffolds. This versatility makes it a key intermediate in the development of new antiviral medications [].

Synthesis of Antiviral Compounds

Several studies have demonstrated the successful use of 3-chloro-5-fluoroaniline in the synthesis of antiviral compounds targeting the influenza A H1N1 virus. One study [] reported the development of potent neuraminidase inhibitors, a class of drugs that block the release of the virus from infected cells, by incorporating 3-chloro-5-fluoroaniline into their molecular structure. Another study explored the synthesis of novel cap-dependent endonuclease inhibitors, another class of antiviral drugs, using 3-chloro-5-fluoroaniline as a starting material. These studies highlight the potential of 3-chloro-5-fluoroaniline in the development of new and effective antiviral therapies.

3-Chloro-5-fluoroaniline, with the chemical formula C₆H₅ClFN and CAS number 4863-91-6, is an aromatic amine characterized by the presence of chlorine and fluorine substituents at the 3- and 5-positions, respectively. This compound is a colorless to light orange liquid with a molecular weight of 145.56 g/mol. It is classified as a fluorinated building block and is widely utilized in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) for antiviral and anti-inflammatory treatments .

3-Chloro-5-fluoroaniline itself does not possess a known mechanism of action in biological systems. Its significance lies in its ability to be incorporated into various bioactive molecules, where the specific functionalities (chlorine and fluorine) can influence the molecule's interaction with biological targets [, ].

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful for creating more complex molecules.

- Reductive Amination: This reaction allows for the incorporation of 3-chloro-5-fluoroaniline into larger molecular frameworks.

- Palladium-Catalyzed Coupling Reactions: The compound can undergo coupling reactions to form carbon-carbon bonds, expanding its utility in synthetic chemistry .

The biological activity of 3-chloro-5-fluoroaniline has been explored primarily in the context of its role as a precursor in the synthesis of antiviral compounds targeting the influenza A H1N1 virus. Studies have shown that derivatives of this compound can inhibit hemagglutinin-mediated fusion, which is critical for viral entry into host cells . Additionally, it has been implicated in the development of glucocorticoid receptor agonists, which are used to treat inflammatory conditions .

Several methods exist for synthesizing 3-chloro-5-fluoroaniline:

- Direct Fluorination: Fluorination of an appropriate aniline precursor using fluorinating agents can yield 3-chloro-5-fluoroaniline.

- Substitution Reactions: Starting from 3-chloroaniline, fluorination can be achieved via electrophilic aromatic substitution.

- Skraup Reaction: This method involves the reaction of 3-chloro-5-fluoroaniline with acetone and iodine to produce tetrahydroquinoline derivatives .

3-Chloro-5-fluoroaniline is primarily used in:

- Pharmaceutical Industry: As a building block for synthesizing APIs for antiviral treatments and glucocorticoid receptor agonists.

- Material Science: In the development of fluorinated polymers and materials due to its unique chemical properties.

- Research: As a reagent in various organic synthesis processes within medicinal chemistry .

Research on interaction studies involving 3-chloro-5-fluoroaniline focuses on its pharmacological interactions. It has been identified as a substrate for certain cytochrome P450 enzymes, which may influence drug metabolism. Additionally, studies indicate that it may interact with biological membranes due to its lipophilicity, impacting its bioavailability and distribution within biological systems .

Several compounds share structural similarities with 3-chloro-5-fluoroaniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Chloroaniline | 106-47-8 | 0.91 |

| 2-Chloro-4-fluoroaniline | 39298-95-0 | 0.90 |

| 4-Chloro-2-fluoroaniline | 39482-99-0 | 0.89 |

| 3-Fluoroaniline | 371-40-4 | 0.88 |

| 2-Amino-4-chlorobenzene | 95-51-2 | 0.87 |

These compounds exhibit varying degrees of similarity based on their functional groups and positions of substituents. The unique combination of chlorine and fluorine at specific positions in 3-chloro-5-fluoroaniline distinguishes it from these similar compounds, enhancing its utility in specific applications within medicinal chemistry .

3-Chloro-5-fluoroaniline represents a dihalogenated derivative of aniline, bearing both chlorine and fluorine substituents on the aromatic ring system. The compound is systematically identified by its Chemical Abstracts Service registry number 4863-91-6 and possesses the molecular formula C6H5ClFN. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-chloro-5-fluoroaniline, reflecting the positions of the halogen substituents relative to the amino group.

The compound's structural characteristics are defined by specific molecular descriptors that facilitate its identification across chemical databases. The Simplified Molecular Input Line Entry System representation is expressed as C1=C(C=C(C=C1F)Cl)N, while the International Chemical Identifier key is documented as LPIFAHAICWJMRR-UHFFFAOYSA-N. These standardized identifiers ensure precise compound recognition across various chemical information systems and databases.

| Property | Value |

|---|---|

| Molecular Formula | C6H5ClFN |

| Molecular Weight | 145.56 g/mol |

| Chemical Abstracts Service Number | 4863-91-6 |

| PubChem Compound Identifier | 2734838 |

| MDL Number | MFCD03407962 |

| Refractive Index | 1.56 |

| Specific Gravity | 1.33-1.45 |

The physical properties of 3-chloro-5-fluoroaniline demonstrate characteristics typical of halogenated aromatic amines. The compound exhibits a liquid state at ambient temperature with an appearance ranging from orange to amber to dark red clear liquid. The boiling point is recorded at 98 degrees Celsius under reduced pressure conditions of 19 millimeters of mercury, while the flash point occurs at 92 degrees Celsius.

Alternative nomenclature for this compound includes several synonymous designations found in chemical literature and commercial sources. These include 3-chloro-5-fluorobenzenamine, 5-chloro-3-fluorophenylamine, and 3-chloro-5-fluoro-phenylamine. The compound is also referenced under various commercial identifiers such as pubchem2953 and acmc-209kdj in different chemical supply catalogs and databases.

Historical Context in Halogenated Aniline Chemistry

The development of halogenated anilines represents a significant chapter in the evolution of synthetic organic chemistry, with roots tracing back to the mid-nineteenth century when aniline was first isolated and characterized. Aniline itself was initially identified in 1826 by Otto Unverdorben through destructive distillation of indigo, marking the beginning of aromatic amine chemistry. The compound's discovery preceded several other independent isolations, including Friedlieb Runge's identification of a substance from coal tar in 1834 and Carl Julius Fritzsche's isolation of aniline from indigo treatment with caustic potash in 1840.

The synthetic dye industry emergence in 1856, initiated by William Henry Perkin's discovery of mauveine while attempting to synthesize quinine, established the foundation for extensive aniline chemistry research. This breakthrough catalyzed the development of a massive dye industry, particularly in Germany under companies like Badische Anilin- und Soda-Fabrik, which later became BASF. The industrial significance of aniline compounds prompted systematic investigation into various substituted derivatives, including halogenated variants.

Halogenated anilines have historically been considered compounds of exclusively synthetic origin until recent discoveries revealed their natural occurrence. Research documented in 2019 demonstrated that toxic halogenated anilines, including tribromoaniline and trichloroaniline derivatives, are biosynthesized by marine biofilm-forming microalgae, representing a novel class of halogenated natural products. This discovery fundamentally altered the understanding of halogenated aniline origins and expanded the scope of natural product chemistry to include these previously synthetic-only compounds.

The development of specific synthetic methodologies for halogenated anilines has evolved significantly over the past century. Traditional approaches involved nitration of substituted aromatic compounds followed by reduction, as exemplified in the preparation of 4-chloroaniline through reduction of 4-nitrochlorobenzene. Contemporary synthetic strategies have incorporated advanced palladium-catalyzed coupling reactions and specialized halogenation techniques using novel reagents and conditions.

Modern synthetic approaches to halogenated anilines have been revolutionized through the development of selective halogenation methods. Research published in 2018 described innovative synthetic protocols utilizing N,N-dialkylaniline N-oxides as intermediates for regioselective halogenation, enabling access to previously difficult-to-obtain halogenated aniline derivatives. These methodologies demonstrate the continued evolution of synthetic strategies in halogenated aromatic amine chemistry.

Significance in Synthetic Organic Chemistry

3-Chloro-5-fluoroaniline occupies a prominent position in contemporary synthetic organic chemistry due to its unique substitution pattern and resultant reactivity profile. The compound serves as a crucial building block in pharmaceutical synthesis, particularly in the development of antiviral compounds targeting influenza A H1N1 virus. The strategic positioning of both chlorine and fluorine substituents on the aromatic ring creates opportunities for diverse synthetic transformations while maintaining structural integrity necessary for biological activity.

The compound's utility in medicinal chemistry extends beyond antiviral applications to include synthesis of glucocorticoid receptor agonists for inflammation treatments. Synthetic routes beginning with 3-chloro-5-fluoroaniline employ Skraup reaction conditions with acetone and iodine to construct tetrahydroquinoline-based therapeutic scaffolds. These applications demonstrate the compound's versatility as a pharmaceutical intermediate and its importance in drug discovery programs.

Synthetic transformations involving 3-chloro-5-fluoroaniline benefit from the dual halogen substitution pattern, which enables multiple functionalization strategies. The presence of both electron-withdrawing substituents activates the aromatic system toward nucleophilic aromatic substitution reactions while providing handles for palladium-catalyzed carbon-carbon coupling reactions. These synthetic capabilities make the compound particularly valuable for complex molecule synthesis requiring precise substitution patterns.

Recent investigations into halogenated aniline chemistry have revealed significant environmental implications related to disinfection byproduct formation. Studies published in Environmental Science and Technology demonstrated that aniline compounds, including halogenated derivatives, serve as potent precursors to haloacetonitriles during water treatment processes. Research showed that various aniline compounds formed dichloroacetonitrile at yields above 0.50 percent, with some derivatives achieving yields of 1.6 to 2.3 percent under chlorination conditions.

The synthetic accessibility of 3-chloro-5-fluoroaniline through established commercial sources facilitates its incorporation into research programs and industrial applications. Multiple chemical suppliers provide the compound at purities exceeding 97 percent, with specifications suitable for synthetic chemistry applications. Commercial availability ranges from laboratory-scale quantities of one gram to larger industrial quantities, supporting both research and production-scale applications.

| Application Area | Specific Use | Reference Compounds |

|---|---|---|

| Antiviral Synthesis | Influenza A H1N1 inhibitors | Aniline-based inhibitors |

| Anti-inflammatory | Glucocorticoid receptor agonists | Tetrahydroquinoline derivatives |

| Synthetic Chemistry | Palladium-catalyzed coupling | Aryl halide substrates |

| Environmental Chemistry | Disinfection byproduct precursors | Haloacetonitrile formation |

Molecular Structure and Bonding

3-Chloro-5-fluoroaniline possesses the molecular formula C₆H₅ClFN with a molecular weight of 145.56 grams per mole [1] [2] [3]. The compound features a benzene ring with three substituents: an amino group (-NH₂) at position 1, a chlorine atom at position 3, and a fluorine atom at position 5 [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is 3-chloro-5-fluoroaniline, and its Simplified Molecular Input Line Entry System representation is NC1=CC(F)=CC(Cl)=C1 [5] [3].

The molecular geometry exhibits characteristic features of halogenated aniline derivatives. The carbon-nitrogen bond length in the aniline moiety measures approximately 1.41 Å, indicating partial π-bonding between the aromatic carbon and nitrogen atoms [6]. This bond length represents an intermediate value between typical single C-N bonds (1.47 Å) and double bonds, reflecting the resonance interaction between the amino group and the benzene ring system [6].

The presence of both chlorine and fluorine substituents significantly influences the electronic distribution within the molecule. The electron-withdrawing nature of both halogens creates an asymmetric charge distribution, with the fluorine atom exerting a stronger inductive effect due to its higher electronegativity compared to chlorine [7] [8]. This differential electron withdrawal affects the planarity of the amino group, with electron-withdrawing substituents promoting a more planar configuration of the nitrogen atom [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | [2] |

| International Chemical Identifier Key | LPIFAHAICWJMRR-UHFFFAOYSA-N | [2] |

| Carbon-Nitrogen Bond Length | ~1.41 Å | [6] |

Crystallographic Analysis

Limited crystallographic data are available for 3-chloro-5-fluoroaniline in the current literature. However, comparative analysis with structurally similar halogenated aniline derivatives provides insights into the expected crystal packing arrangements. Related chlorofluoroaniline isomers demonstrate that halogen substituents significantly influence intermolecular interactions and crystal structure organization .

The compound exists as a liquid at room temperature, which indicates relatively weak intermolecular forces compared to its solid analogs [10] [11]. This physical state suggests that the crystal lattice energy is insufficient to maintain a solid structure under ambient conditions, likely due to the specific positioning of the chlorine and fluorine substituents preventing efficient molecular packing [10].

Crystallographic studies of similar dihalogenated aniline compounds reveal that the presence of multiple halogen atoms creates complex patterns of intermolecular interactions, including halogen bonding and dipole-dipole interactions [12]. The meta-positioning of both substituents relative to the amino group in 3-chloro-5-fluoroaniline likely disrupts optimal crystal packing efficiency compared to ortho- or para-substituted isomers .

Conformational Studies

Conformational analysis of 3-chloro-5-fluoroaniline reveals the influence of halogen substituents on molecular geometry. Density functional theory studies on related meta-fluoroaniline compounds demonstrate that the amino group adopts a slightly pyramidal configuration rather than a completely planar arrangement [12]. The pyramidalization angle between the carbon-nitrogen bond and the bisector of the hydrogen-nitrogen-hydrogen angle is influenced by the electron-withdrawing effects of the halogen substituents [6].

The fluorine atom at the 5-position exerts a stronger electronic influence than the chlorine at the 3-position due to fluorine's higher electronegativity [12]. This asymmetric electronic environment creates a dipole moment within the molecule, with computational studies indicating dipole moments ranging from 6.370 to 7.837 Debye for similar halogenated aniline structures [12].

Theoretical calculations suggest that the molecule exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance between the amino group and the aromatic ring [12] [6]. The presence of electron-withdrawing halogens reduces the electron density on the nitrogen atom, affecting its hybridization state and geometric preferences [7] [8].

| Conformational Parameter | Estimated Value | Reference |

|---|---|---|

| Dipole Moment | 6.4-7.8 D | [12] |

| Nitrogen Hybridization | sp²-sp³ intermediate | [6] |

| Physical State (20°C) | Liquid | [10] |

Physical Properties

Thermodynamic Parameters

3-Chloro-5-fluoroaniline exhibits specific thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound has a boiling point of 98°C at 19 millimeters of mercury pressure, indicating moderate volatility under reduced pressure conditions [10]. The flash point is reported as 92°C, demonstrating the compound's combustible nature at elevated temperatures [10].

The specific gravity of 3-chloro-5-fluoroaniline is 1.33 at 20°C, indicating a density greater than water [10]. This value is consistent with the presence of heavy halogen atoms in the molecular structure. Comparative analysis with structurally similar compounds shows that the density increases with the number and atomic weight of halogen substituents [13] [14].

Vapor pressure measurements indicate relatively low volatility at ambient conditions, with the compound existing as a liquid under standard temperature and pressure [15]. The enthalpy of vaporization can be estimated based on analogous aniline derivatives, with parent aniline showing values around 42.6 kilojoules per mole [16]. The presence of halogen substituents likely increases this value due to enhanced intermolecular interactions.

| Thermodynamic Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 98°C | 19 mmHg | [10] |

| Flash Point | 92°C | Standard pressure | [10] |

| Specific Gravity | 1.33 | 20°C | [10] |

| Density | 1.45 g/cm³ | 20°C | [17] |

Solubility Profile

The solubility characteristics of 3-chloro-5-fluoroaniline reflect the compound's polar nature and its ability to form hydrogen bonds. The compound demonstrates solubility in water, though specific quantitative data varies among sources [18]. One report indicates water solubility of approximately 0.272 milligrams per milliliter, corresponding to 0.00187 moles per liter [19].

The presence of both the amino group and halogen substituents creates a molecule with both hydrophilic and hydrophobic characteristics. The amino group contributes to water solubility through hydrogen bonding, while the halogen atoms and aromatic ring provide hydrophobic character [18]. This amphiphilic nature results in moderate solubility in both aqueous and organic solvent systems.

Comparative studies with related halogenated anilines suggest enhanced solubility in organic solvents compared to water. The compound exhibits good solubility in polar aprotic solvents and moderate solubility in alcohols, consistent with its molecular polarity and hydrogen bonding capabilities [20] [21]. The logarithmic solubility parameter places the compound in the "poorly soluble" category on the standard solubility scale [19].

| Solubility Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Water Solubility | 0.272 mg/mL | 25°C | [19] |

| Molar Solubility | 0.00187 mol/L | 25°C | [19] |

| Solubility Classification | Poorly soluble | Log S scale | [19] |

Density and Refractive Index Measurements

The refractive index of 3-chloro-5-fluoroaniline ranges from 1.5610 to 1.5640 when measured at 20°C using 589 nanometer light (sodium D-line) [3] [17] [22]. This relatively high refractive index reflects the compound's aromatic nature and the presence of polarizable halogen atoms. The refractive index provides information about the compound's optical density and electronic polarizability.

Density measurements consistently report values between 1.33 and 1.45 grams per cubic centimeter at 20°C [10] [17]. The variation in reported values may reflect differences in purity levels or measurement conditions. The high density compared to water results from the molecular weight contribution of the chlorine and fluorine substituents.

The relationship between density and temperature follows typical patterns for organic liquids, with density decreasing as temperature increases. The compound's density places it in the category of moderately dense organic compounds, intermediate between simple aromatic hydrocarbons and heavily halogenated derivatives [14] [23].

| Physical Property | Value Range | Measurement Conditions | Reference |

|---|---|---|---|

| Refractive Index | 1.5610-1.5640 | 20°C, 589 nm | [3] [17] |

| Density | 1.33-1.45 g/cm³ | 20°C | [10] [17] |

| Appearance | Orange to amber liquid | Room temperature | [10] |

Chemical Properties

Acid-Base Behavior

3-Chloro-5-fluoroaniline exhibits weak basic properties characteristic of aromatic amines, though significantly reduced compared to aliphatic amines due to resonance effects with the benzene ring [7] [8]. The compound can accept protons to form the corresponding anilinium salt, with the protonated form being more water-soluble than the neutral molecule [7].

The acid-base behavior is substantially modified by the presence of electron-withdrawing halogen substituents. Both chlorine and fluorine atoms reduce the electron density on the amino group through inductive effects, decreasing the compound's basicity relative to unsubstituted aniline [7] [8]. The parent aniline has a conjugate acid with a dissociation constant around 4.6, and halogen substitution shifts this value toward lower basicity [7] [8].

Comparative studies with related halogenated anilines demonstrate that the position and nature of substituents significantly influence acid-base properties. Meta-positioned electron-withdrawing groups have less impact than ortho- or para-substituted analogs, but still substantially reduce the compound's ability to accept protons [24] [8]. The compound can participate in acid-base equilibria in aqueous solutions, with the equilibrium position favoring the neutral form under most pH conditions [7].

| Property | Characteristic | Reference |

|---|---|---|

| Basic Character | Weak base | [7] |

| Effect of Substituents | Reduced basicity | [8] |

| Parent Aniline pKa | ~4.6 | [7] |

Electronic Distribution Effects

The electronic structure of 3-chloro-5-fluoroaniline is dominated by the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents [12] [8]. The amino group participates in resonance with the aromatic ring system, delocalizing electron density and creating partial positive charge on the nitrogen atom [7] [6].

Both chlorine and fluorine atoms withdraw electron density from the aromatic ring through inductive effects, with fluorine exerting a stronger influence due to its higher electronegativity [12]. This electronic withdrawal reduces the electron density available for resonance interactions with the amino group, affecting the compound's reactivity patterns [7] [8].

Theoretical calculations using density functional theory methods reveal specific molecular orbital characteristics for related meta-fluoroaniline compounds [12]. The highest occupied molecular orbital-lowest unoccupied molecular orbital gap provides insights into the compound's electronic excitation properties and reactivity [12]. The presence of multiple electron-withdrawing groups creates an asymmetric charge distribution that influences both chemical reactivity and physical properties [12].

The electronic effects manifest in the compound's spectroscopic properties, with ultraviolet-visible absorption spectra showing characteristic peaks around 190 nanometers and weaker absorptions near 210 nanometers [12]. These electronic transitions reflect the molecular orbital structure and provide information about the electronic distribution within the molecule [12].

| Electronic Property | Characteristic | Reference |

|---|---|---|

| Electron Distribution | Asymmetric | [12] |

| Orbital Transitions | 190 nm, 210 nm | [12] |

| Substituent Effects | Electron-withdrawing | [8] |

Hydrogen Bonding Capabilities

3-Chloro-5-fluoroaniline demonstrates significant hydrogen bonding capabilities through its amino group, which can act as both a hydrogen bond donor and acceptor [25]. The amino group contains two hydrogen atoms capable of forming hydrogen bonds with electron-rich species, while the nitrogen lone pair can accept hydrogen bonds from suitable donors [25].

The presence of halogen substituents influences the hydrogen bonding strength and geometry. Electron-withdrawing effects from the chlorine and fluorine atoms reduce the electron density on the nitrogen atom, weakening its hydrogen bond accepting ability compared to unsubstituted aniline [25] [8]. Conversely, the reduced electron density may enhance the acidity of the amino hydrogen atoms, potentially strengthening their hydrogen bond donating capacity [25].

Theoretical studies on related chloroaniline compounds demonstrate that hydrogen bonding interactions can significantly stabilize molecular complexes [25]. Natural bond orbital analysis reveals specific donor-acceptor interactions with stabilization energies that depend on the electronic environment created by substituents [25]. The compound can form intermolecular hydrogen bonds with carboxylic acids, alcohols, and other hydrogen bonding partners [25].

The halogen atoms themselves may participate in weak halogen bonding interactions, particularly the fluorine atom due to its high electronegativity [12]. These secondary interactions contribute to the overall intermolecular association patterns and influence physical properties such as boiling point and solubility [12] [25].

| Hydrogen Bonding Feature | Characteristic | Reference |

|---|---|---|

| Donor Capability | NH₂ group | [25] |

| Acceptor Capability | Nitrogen lone pair | [25] |

| Substituent Effects | Reduced strength | [25] |

| Secondary Interactions | Halogen bonding | [12] |

XLogP3

GHS Hazard Statements

H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H302+H312+H332 (12.5%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (62.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (37.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (62.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard